N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide
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Overview
Description
The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group, a morpholinoethyl group, and a 3,5-dimethylphenyl group . The benzo[d][1,3]dioxol-5-yl group is a common motif in organic chemistry and is found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry . Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its structure. The benzo[d][1,3]dioxol-5-yl group, for example, is a common motif in organic chemistry and is involved in various chemical reactions .Scientific Research Applications
Herbicide Development : Research into compounds with benzamides and related structures has led to the development of herbicidally active substances. For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a group of benzamides, shows herbicidal activity on annual and perennial grasses, suggesting potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Pharmacological Applications : Studies on compounds with morpholino and aromatic ring structures have explored their potential in pharmacological applications, including acting as neurokinin-1 receptor antagonists suitable for clinical administration in conditions like emesis and depression (T. Harrison et al., 2001).
Synthetic Methodologies : Research into compounds with morpholino groups and related chemical frameworks has contributed to synthetic methodologies. For example, transformations of oxalamides and related compounds in soil have been studied for their application in the synthesis of new chemical entities (R. Y. Yih, C. Swithenbank, D. H. McRae, 1970). This research can inform the synthesis and potential applications of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide in various fields.
Catalysis : The development of catalytic processes often involves the exploration of novel compounds. Studies have shown that certain compounds with morpholine and related structures can serve as efficient catalysts in reactions like transfer hydrogenation of ketones, indicating potential utility in chemical synthesis and industrial processes (Pradhumn Singh et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3,5-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-15-9-16(2)11-18(10-15)25-23(28)22(27)24-13-19(26-5-7-29-8-6-26)17-3-4-20-21(12-17)31-14-30-20/h3-4,9-12,19H,5-8,13-14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLAXRCLLNCPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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